![molecular formula C16H21N3O2 B3008959 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 1704620-98-3](/img/structure/B3008959.png)
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several interesting functional groups. The bicyclo[2.2.1]hept-5-ene part refers to a specific type of cycloalkene, a class of organic compounds composed of carbon and hydrogen atoms arranged in a ring structure . The tetrahydro-2H-pyran and 1H-pyrazol parts refer to a pyran and a pyrazole ring, respectively, which are common structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The bicyclic structure could impart a certain degree of rigidity to the molecule, while the pyran and pyrazole rings could introduce additional functionalization sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple ring structures could affect its polarity, solubility, and stability .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Heterocyclic compounds are crucial in pharmaceuticals, and the synthesis of tetrahydrobenzo[b]pyrans and pyrazole derivatives represents a significant area of interest. Organocatalytic approaches have been investigated for the synthesis of tetrahydrobenzo[b]pyrans, highlighting the importance of developing new strategies for their construction due to their considerable importance in naturally occurring compounds and drug molecules (Kiyani, 2018). Similarly, the synthesis of pyrazole heterocycles is crucial due to their widespread biological activities, including anticancer, analgesic, and antimicrobial effects. Various methods, including condensation and cyclization, have been successfully employed to synthesize these heterocycles under different conditions (Dar & Shamsuzzaman, 2015).
Biological Applications
Pyrazoline derivatives are known for their diverse biological properties. Recent reviews have shed light on the therapeutic applications of these compounds, highlighting their antimicrobial, anti-inflammatory, antidepressant, anticancer, and other pharmacological effects. This underscores the potential of pyrazoline derivatives in developing new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012). Moreover, the synthesis of pyrazoline derivatives has been explored for anticancer activities, indicating the ongoing interest in utilizing these compounds for cancer treatment (Ray et al., 2022).
Enaminones and Enaminoketones
The use of enaminoketones and enaminonitriles as versatile building blocks for synthesizing various heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives, is noteworthy. These compounds serve as scaffolds for annulation and have been recognized for their potential anticonvulsant properties, illustrating their significance in synthesizing biologically active compounds (Negri, Kascheres, & Kascheres, 2004).
Mécanisme D'action
Mode of Action
The bicyclic structure of the compound suggests that it may interact with its targets in a highly specific and stereoselective manner .
Pharmacokinetics
The compound’s bicyclic structure suggests it may have unique pharmacokinetic properties, but more research is needed to determine its bioavailability and other ADME characteristics .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-16(15-8-11-1-2-12(15)7-11)18-13-9-17-19(10-13)14-3-5-21-6-4-14/h1-2,9-12,14-15H,3-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMNYOFNTNBZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3CC4CC3C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008876.png)
![2-Bromothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B3008877.png)
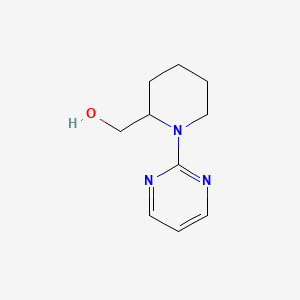
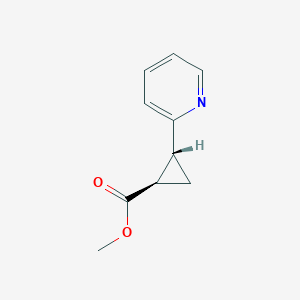

![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carbonitrile](/img/structure/B3008881.png)
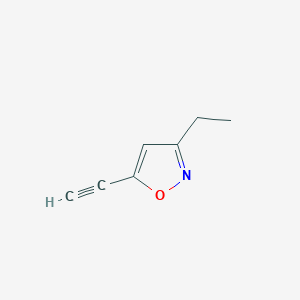
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B3008886.png)
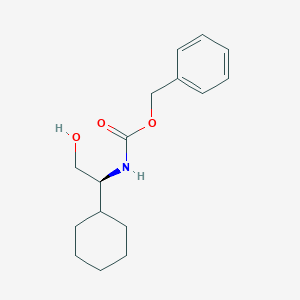
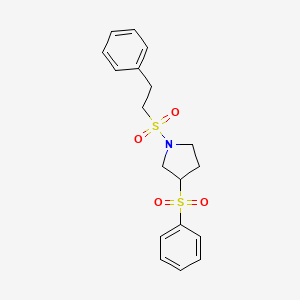
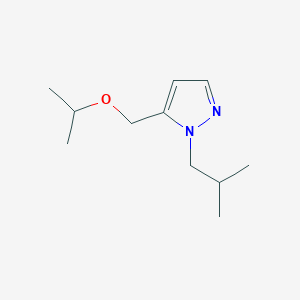
![9-(4-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3008891.png)

![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide](/img/structure/B3008896.png)